molecular formula C30H62O2 B8509142 2,6,10,15,19,23-Hexamethyltetracosane-10,15-diol CAS No. 58047-84-0

2,6,10,15,19,23-Hexamethyltetracosane-10,15-diol

Cat. No. B8509142
CAS RN: 58047-84-0
M. Wt: 454.8 g/mol
InChI Key: OBTJQIDKRSRPHY-UHFFFAOYSA-N
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Patent
US04011277

Procedure details

In a 300 ml autoclave were placed 20 g of 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol, 40 ml of n-heptane, 0.4 ml of acetic acid and 0.4 g of 5 % palladium on active carbon and the mixture was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for 15 hours to give squalane quantitatively.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])(O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([CH3:29])(O)[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25])[CH3:3].CCCCCCC>[Pd].C(O)(=O)C>[CH3:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:20]([CH2:19][CH2:18][CH2:17][CH:16]([CH2:15][CH2:14][CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][CH2:8][CH:7]([CH2:6][CH2:5][CH2:4][CH:2]([CH3:3])[CH3:1])[CH3:32])[CH3:31])[CH3:29])[CH3:27])[CH3:25]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)CCCC(CCCC(CCCCC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 200° C under a hydrogen
CUSTOM
Type
CUSTOM
Details
for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.